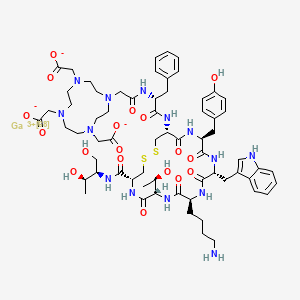
Edotreotide Gallium Ga-68
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edotreotide gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is particularly effective in detecting somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . This compound consists of the octreotide derivative edotreotide, which is labeled with the radioactive isotope gallium-68 (Ga-68). The binding of edotreotide to somatostatin receptors allows for precise imaging of tumors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of edotreotide gallium Ga-68 involves several steps:
Chelation: The octreotide derivative edotreotide is first synthesized. This involves substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide.
Chelation with Ga-68: The synthesized edotreotide is then chelated with gallium-68 using the macrocyclic chelating agent dodecanetetraacetic acid (DOTA).
Industrial Production Methods: Industrial production of this compound typically involves automated synthesis modules to ensure high purity and reproducibility. The process includes:
Radiolabeling: Automated systems are used to label the edotreotide with Ga-68.
Purification: The labeled compound is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets all regulatory standards.
Types of Reactions:
Chelation: The primary reaction involved in the synthesis of this compound is chelation, where the DOTA chelator binds to the Ga-68 isotope.
Substitution: The substitution of tyrosine for phenylalanine in the octreotide structure is another key reaction.
Common Reagents and Conditions:
Reagents: Dodecanetetraacetic acid (DOTA), gallium-68, octreotide derivative.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and stability.
Major Products:
- The major product of these reactions is the radiolabeled this compound, which is used for PET imaging.
Applications De Recherche Scientifique
Edotreotide gallium Ga-68 has a wide range of applications in scientific research:
Chemistry: Used in the study of radiopharmaceutical chemistry and the development of new imaging agents.
Biology: Helps in understanding the expression and distribution of somatostatin receptors in various tissues.
Medicine: Primarily used in the diagnosis and management of neuroendocrine tumors through PET imaging.
Industry: Employed in the production of diagnostic agents and in the development of new radiopharmaceuticals.
Mécanisme D'action
Edotreotide gallium Ga-68 exerts its effects by binding to somatostatin receptors, with a higher affinity for somatostatin receptor type 2. Upon binding, the compound emits beta particle radiation, which is detected by PET imaging. This allows for the precise localization of somatostatin receptor-positive tumors .
Similar Compounds:
Dotatate gallium Ga-68: Another radiopharmaceutical used for similar diagnostic purposes but with lower tumor uptake variability.
Octreotide: The parent compound from which edotreotide is derived, used in various diagnostic and therapeutic applications.
Uniqueness: this compound is unique due to its high affinity for somatostatin receptors and its effectiveness in PET imaging for neuroendocrine tumors. Its ability to provide clear and precise imaging makes it a valuable tool in the diagnosis and management of these tumors .
Propriétés
| Edotreotide gallium Ga-68 binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET). | |
Numéro CAS |
2101630-92-4 |
Formule moléculaire |
C65H89GaN14O18S2 |
Poids moléculaire |
1486.5 g/mol |
Nom IUPAC |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Ga/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1-2 |
Clé InChI |
PZBPHYLKIMOZPR-FIYGWYQWSA-K |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[68Ga+3] |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



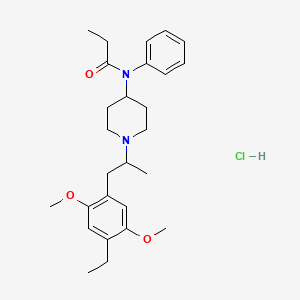
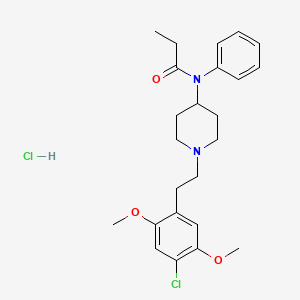
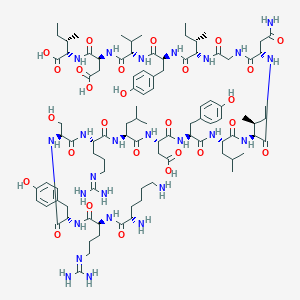
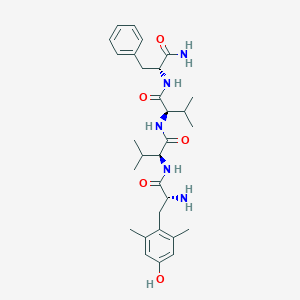
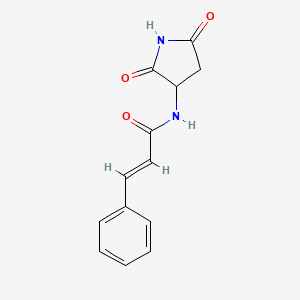
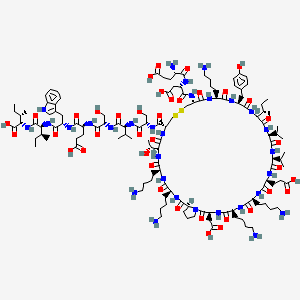
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
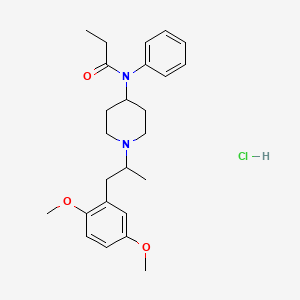
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)


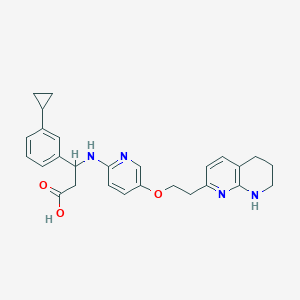
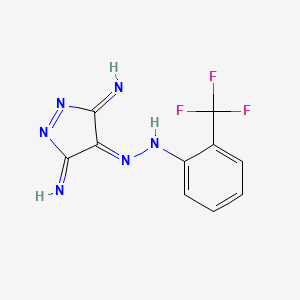
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)